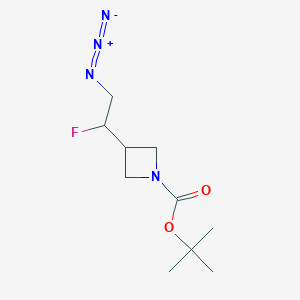
Tert-butyl 3-(2-azido-1-fluoroethyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Medicinal Chemistry
Tert-butyl 3-(2-azido-1-fluoroethyl)azetidine-1-carboxylate serves as a versatile intermediate in the synthesis of a wide range of azetidine-based compounds, which are increasingly important in the development of pharmaceuticals and natural product synthesis. An example of its application includes the gram-scale synthesis of protected 3-haloazetidines, which are pivotal intermediates in medicinal chemistry for creating diversified azetidine-3-carboxylic acid derivatives. These derivatives are valuable for exploring novel chemical spaces and enhancing drug properties (Ji, Wojtas, & Lopchuk, 2018).
Biochemical Studies
In biochemical research, derivatives of azetidine, such as azetidine-2-carboxylic acid (AZ), have been employed to investigate the relationship between protein synthesis and ion transport. For instance, AZ's impact on ion uptake and release in barley roots suggests its utility in studying enzymatic effectiveness and the mechanisms underlying ion transport across membranes (Pitman, Wildes, Schaefer, & Wellfare, 1977).
Fluorous Synthesis
The tert-butyl group, often used in fluorous synthesis, helps in the protection of carboxylic acids. Fluorinated analogues of tert-butyl alcohol, closely related to the tert-butyl group in this compound, have shown efficacy in protecting and immobilizing medium-size nonpolar carboxylic acids in a fluorous phase, facilitating their purification and manipulation in synthetic chemistry (Pardo, Cobas, Guitián, & Castedo, 2001).
Proteomics and Drug Development
The unique structural features of azetidines have made this compound relevant in the development of novel ligands for biological targets. For example, the synthesis of azetidine medicinal intermediates demonstrates their potential in creating new therapeutic agents by providing a framework for the introduction of various functional groups, aiding in the discovery of drugs with improved efficacy and selectivity (Yang, 2010).
Properties
IUPAC Name |
tert-butyl 3-(2-azido-1-fluoroethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN4O2/c1-10(2,3)17-9(16)15-5-7(6-15)8(11)4-13-14-12/h7-8H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFNTWWUXIDVMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(CN=[N+]=[N-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1,3-benzodioxol-5-yl(1H-indol-3-yl)methyl]-1H-indole](/img/structure/B2716159.png)

![2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2716163.png)
![1-(Benzofuran-2-yl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2716164.png)
![(1S,5R)-1-(2-Bromoethyl)bicyclo[3.1.0]hexane](/img/structure/B2716166.png)


![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2716172.png)




![5-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridine-2-sulfinic acid](/img/structure/B2716179.png)
